3-(7,8-dimethoxy-2-oxo-1H-benzo[d]azepin-3(2H)-yl)-N-(2-isopropyl-1H-benzo[d]imidazol-6-yl)propanamide
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Overview
Description
3-(7,8-DIMETHOXY-2-OXO-1,2-DIHYDRO-3H-3-BENZAZEPIN-3-YL)-N-(2-ISOPROPYL-1H-BENZIMIDAZOL-6-YL)PROPANAMIDE is a synthetic organic compound that belongs to the class of benzazepines and benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7,8-DIMETHOXY-2-OXO-1,2-DIHYDRO-3H-3-BENZAZEPIN-3-YL)-N-(2-ISOPROPYL-1H-BENZIMIDAZOL-6-YL)PROPANAMIDE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Common steps include:
- Formation of the benzazepine core through cyclization reactions.
- Introduction of the dimethoxy groups via methylation reactions.
- Coupling of the benzimidazole moiety using amide bond formation techniques.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(7,8-DIMETHOXY-2-OXO-1,2-DIHYDRO-3H-3-BENZAZEPIN-3-YL)-N-(2-ISOPROPYL-1H-BENZIMIDAZOL-6-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it might be studied for its potential effects on cellular processes or as a tool for probing biological pathways.
Medicine
In medicine, it could be investigated for its therapeutic potential, such as anti-inflammatory, anti-cancer, or neuroprotective effects.
Industry
In industry, it might be used in the development of new materials, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism of action of 3-(7,8-DIMETHOXY-2-OXO-1,2-DIHYDRO-3H-3-BENZAZEPIN-3-YL)-N-(2-ISOPROPYL-1H-BENZIMIDAZOL-6-YL)PROPANAMIDE would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins to modulate their activity. The molecular pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzazepines: Known for their psychoactive and cardiovascular effects.
Benzimidazoles: Known for their anti-parasitic and anti-cancer properties.
Uniqueness
The uniqueness of 3-(7,8-DIMETHOXY-2-OXO-1,2-DIHYDRO-3H-3-BENZAZEPIN-3-YL)-N-(2-ISOPROPYL-1H-BENZIMIDAZOL-6-YL)PROPANAMIDE lies in its combined structural features of benzazepine and benzimidazole, which might confer unique biological activities and therapeutic potential.
Properties
Molecular Formula |
C25H28N4O4 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
3-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-(2-propan-2-yl-3H-benzimidazol-5-yl)propanamide |
InChI |
InChI=1S/C25H28N4O4/c1-15(2)25-27-19-6-5-18(14-20(19)28-25)26-23(30)8-10-29-9-7-16-11-21(32-3)22(33-4)12-17(16)13-24(29)31/h5-7,9,11-12,14-15H,8,10,13H2,1-4H3,(H,26,30)(H,27,28) |
InChI Key |
JHQBNYWWAKQOLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(N1)C=C(C=C2)NC(=O)CCN3C=CC4=CC(=C(C=C4CC3=O)OC)OC |
Origin of Product |
United States |
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